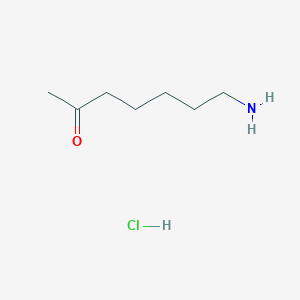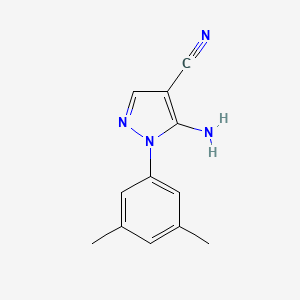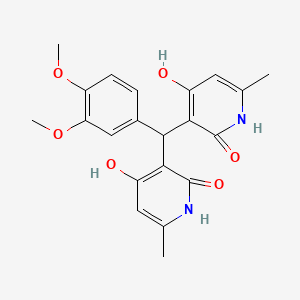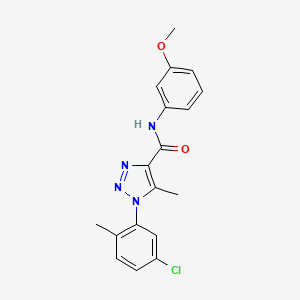
7-Aminoheptan-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Aminoheptan-2-one hydrochloride, also known as AHP, is a synthetic compound used in a variety of scientific experiments. It is a derivative of heptan-2-one and is used for its various biochemical and physiological effects. AHP is commonly used in scientific research applications such as enzyme kinetics and drug metabolism studies.
Wissenschaftliche Forschungsanwendungen
7-Aminoheptan-2-one hydrochloride has been used in a wide range of scientific research applications, including enzyme kinetics and drug metabolism studies. It has also been used as a substrate in enzyme assays to measure the activity of enzymes such as cytochrome P-450 and alcohol dehydrogenase. 7-Aminoheptan-2-one hydrochloride has also been used to study the mechanisms of drug metabolism and the effects of drugs on the body.
Wirkmechanismus
The mechanism of action of 7-Aminoheptan-2-one hydrochloride is not completely understood, but it is thought to work by inhibiting the activity of certain enzymes. 7-Aminoheptan-2-one hydrochloride is thought to interact with the active site of an enzyme and prevent it from catalyzing the reaction. This inhibition of enzyme activity can lead to a decrease in the rate of drug metabolism and other biochemical reactions.
Biochemical and Physiological Effects
7-Aminoheptan-2-one hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in drug metabolism, such as cytochrome P-450 and alcohol dehydrogenase. 7-Aminoheptan-2-one hydrochloride has also been shown to inhibit the activity of certain enzymes involved in the synthesis of fatty acids and cholesterol. In addition, 7-Aminoheptan-2-one hydrochloride has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
7-Aminoheptan-2-one hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and has a wide range of biochemical and physiological effects. However, 7-Aminoheptan-2-one hydrochloride can be expensive and difficult to obtain in large quantities. In addition, 7-Aminoheptan-2-one hydrochloride can be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
The use of 7-Aminoheptan-2-one hydrochloride in scientific research is still in its early stages and there are many potential future directions for its use. One potential future direction is to use 7-Aminoheptan-2-one hydrochloride as a tool to study the effects of drugs on the body. Another potential future direction is to use 7-Aminoheptan-2-one hydrochloride to study the mechanisms of drug metabolism and to develop new drugs. A third potential future direction is to use 7-Aminoheptan-2-one hydrochloride in the development of new enzyme assays and other biochemical assays. Finally, 7-Aminoheptan-2-one hydrochloride could be used to study the biochemical and physiological effects of other compounds, such as natural products and synthetic compounds.
Synthesemethoden
The synthesis of 7-Aminoheptan-2-one hydrochloride is relatively simple and can be achieved by the reaction of heptan-2-one and hydroxylamine hydrochloride in an organic solvent. The reaction proceeds in the presence of a base such as sodium hydroxide. The reaction is usually carried out at a temperature of about 80°C for about 8 hours. The reaction yields a white solid that can be purified by recrystallization.
Eigenschaften
IUPAC Name |
7-aminoheptan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(9)5-3-2-4-6-8;/h2-6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNXZLATPXLCHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-6-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2543988.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2543989.png)

![2-Methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2543992.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2543994.png)
![N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-4-fluorobenzamide](/img/structure/B2543995.png)
![(3aR,5S,5aS,8aS,8bR)-phenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2543998.png)

![2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2544003.png)
![5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B2544005.png)



![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2544010.png)